molecular formula C11H14N2O2 B12065825 N-[1-(3-nitrophenyl)ethyl]cyclopropanamine

N-[1-(3-nitrophenyl)ethyl]cyclopropanamine

Cat. No.: B12065825
M. Wt: 206.24 g/mol
InChI Key: QEPKZXAERBXQOO-UHFFFAOYSA-N
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Description

N-[1-(3-nitrophenyl)ethyl]cyclopropanamine is a cyclopropane-containing amine derivative with a 3-nitrophenyl substituent. This compound features a cyclopropane ring directly bonded to an amine group, while the 3-nitrophenyl ethyl moiety introduces electron-withdrawing nitro (-NO₂) and aromatic properties.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

N-[1-(3-nitrophenyl)ethyl]cyclopropanamine

InChI

InChI=1S/C11H14N2O2/c1-8(12-10-5-6-10)9-3-2-4-11(7-9)13(14)15/h2-4,7-8,10,12H,5-6H2,1H3

InChI Key

QEPKZXAERBXQOO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)[N+](=O)[O-])NC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-nitrophenyl)ethyl]cyclopropanamine typically involves the reaction of 3-nitroacetophenone with cyclopropylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is usually heated to a specific temperature to ensure the completion of the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-nitrophenyl)ethyl]cyclopropanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[1-(3-nitrophenyl)ethyl]cyclopropanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(3-nitrophenyl)ethyl]cyclopropanamine involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and receptors, potentially inhibiting or activating their functions. The cyclopropane ring may also contribute to the compound’s stability and reactivity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between N-[1-(3-nitrophenyl)ethyl]cyclopropanamine and related compounds:

Compound Name Molecular Formula Molecular Weight CAS Number Key Substituents/Modifications Purity Source
This compound C₁₁H₁₄N₂O₂ 206.24 Not explicitly provided 3-nitrophenyl ethyl, cyclopropanamine N/A
N-{[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine C₁₂H₁₂N₄O₃ 260.25 790263-66-0 3-nitrophenyl, oxadiazole linker 95%
1-(4-Bromophenyl)cyclopropanamine hydrochloride C₉H₁₁BrClN 256.55 952289-92-8 4-bromophenyl, cyclopropanamine (HCl salt) 98%
N-[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}cyclopropanamine C₁₀H₁₅F₂N₃ 215.25 1170869-32-5 Difluoroethyl-pyrazole, cyclopropanamine 95%
N-(3-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine C₁₅H₁₁N₅O₂ 301.28 Not provided 3-nitrophenyl, pyrimidine-pyridine scaffold N/A

Key Observations :

  • In contrast, the 4-bromophenyl analog (C₉H₁₁BrClN) relies on halogen interactions .
  • Linker Diversity : The oxadiazole-containing analog introduces a heterocyclic linker, which may influence solubility and metabolic stability compared to the simpler ethyl chain in the target compound .

Analog-Specific Syntheses :

  • Oxadiazole Analog : Likely involves condensation of 3-nitrophenyl hydrazine with cyclopropanamine-linked carbonyl intermediates, followed by cyclization to form the oxadiazole ring .
  • Difluoroethyl-Pyrazole Analog : Utilizes nucleophilic substitution or metal-catalyzed coupling to attach the difluoroethyl group to the pyrazole ring, followed by reductive amination with cyclopropanamine .

Biological Activity

N-[1-(3-nitrophenyl)ethyl]cyclopropanamine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in cancer research. This article explores its synthesis, mechanisms of action, and biological effects based on diverse research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of cyclopropane derivatives with nitrophenyl groups. The structural formula can be represented as follows:

C12H14N2O2\text{C}_{12}\text{H}_{14}\text{N}_2\text{O}_2

This compound features a cyclopropane ring, which contributes to its unique reactivity and biological profile. The presence of a nitrophenyl group is significant for its interaction with various biological targets.

This compound exhibits biological activity through several mechanisms:

  • Inhibition of PI3K/Akt/mTOR Pathway : Research indicates that this compound can inhibit key signaling pathways involved in cell growth and survival. Specifically, it affects the phosphorylation of proteins such as Akt and mTOR, which are crucial in cancer cell proliferation .
  • Induction of Cell Death : The compound has been shown to trigger apoptotic pathways leading to cell death. This is evidenced by increased levels of reactive oxygen species (ROS) and activation of poly(ADP-ribose) polymerase (PARP), indicating DNA damage response mechanisms are engaged .

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:

Cell LineIC50 (µM)Selectivity
MCF7 (Breast Cancer)0.25High
MDA-MB-231 (Breast Cancer)1.25Moderate
J774 (Macrophages)>50Low
HaCaT (Keratinocytes)>50Low

These results indicate that this compound has a preferential effect on cancer cells expressing mutant forms of PI3K, showcasing its potential as a targeted therapeutic agent .

Case Studies and In Vivo Research

In vivo studies have further corroborated the efficacy of this compound in tumor models:

  • Colorectal Cancer Model : Administration of the compound resulted in significant tumor growth inhibition compared to control groups. This suggests that it may serve as a promising candidate for further development in colorectal cancer therapies .
  • Mechanistic Insights : Studies have shown that the compound's action differs from traditional chemotherapeutic agents, indicating potential for combination therapies or novel treatment regimens .

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